5-amino-1-(3-chloro-2-methylphenyl)-1H-pyrazole-4-carbonitrile
Overview
Description
5-amino-1-(3-chloro-2-methylphenyl)-1H-pyrazole-4-carbonitrile is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of an amino group, a chloro-substituted methylphenyl group, and a carbonitrile group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-(3-chloro-2-methylphenyl)-1H-pyrazole-4-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
Introduction of the amino group: The amino group can be introduced via nucleophilic substitution reactions using appropriate amines.
Chlorination and methylation: The chloro and methyl groups can be introduced through electrophilic aromatic substitution reactions using chlorinating agents and methylating agents, respectively.
Formation of the carbonitrile group: This can be achieved through the reaction of the pyrazole derivative with cyanogen bromide or other suitable nitrile-forming reagents.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5-amino-1-(3-chloro-2-methylphenyl)-1H-pyrazole-4-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The chloro group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Primary amines.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-amino-1-(3-chloro-2-methylphenyl)-1H-pyrazole-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential as a pharmaceutical intermediate and for its biological activity against various diseases.
Industry: It is used in the development of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-amino-1-(3-chloro-2-methylphenyl)-1H-pyrazole-4-carbonitrile depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved can vary but often include key enzymes and receptors involved in metabolic and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile
- 5-amino-1-(2-methylphenyl)-1H-pyrazole-4-carbonitrile
- 5-amino-1-(4-chloro-2-methylphenyl)-1H-pyrazole-4-carbonitrile
Uniqueness
5-amino-1-(3-chloro-2-methylphenyl)-1H-pyrazole-4-carbonitrile is unique due to the specific positioning of the chloro and methyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.
Biological Activity
5-Amino-1-(3-chloro-2-methylphenyl)-1H-pyrazole-4-carbonitrile is a synthetic compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications based on various research findings.
- Molecular Formula : C11H10ClN5
- Molecular Weight : 247.68 g/mol
- CAS Number : Not explicitly listed but can be derived from its structure.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Pyrazole Ring : This is achieved through the reaction of hydrazine with suitable carbonyl compounds.
- Substitution Reactions : The introduction of the chloro and methyl groups on the phenyl ring is facilitated through electrophilic aromatic substitution methods.
Biological Activity
The biological activity of this compound has been explored in several studies, highlighting its potential in medicinal chemistry.
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown potent inhibition against various cancer cell lines, including:
Antiviral Activity
The compound has also been investigated for its antiviral effects, particularly against HIV. A study screening pyrazole derivatives found that certain structural modifications enhanced their activity against HIV replication without significant cytotoxicity .
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Inhibition : The compound interacts with specific enzymes involved in cancer proliferation and viral replication.
- Receptor Modulation : It may act on various receptors, influencing signal transduction pathways critical for cell survival and proliferation.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of pyrazole derivatives. Modifications to the phenyl ring and substituents on the pyrazole core significantly affect biological activity. For example:
Modification | Effect on Activity |
---|---|
Addition of halogens | Increased potency against cancer |
Variation in amino group position | Altered selectivity for targets |
Case Studies
Several case studies have documented the efficacy of pyrazole derivatives in clinical settings:
- Case Study 1 : A derivative similar to this compound was tested in a Phase II trial for its anticancer properties, showing a significant reduction in tumor size among participants.
- Case Study 2 : In vitro studies demonstrated that a related compound exhibited strong antiviral activity against multiple strains of HIV, suggesting potential for further development as an antiviral agent.
Properties
IUPAC Name |
5-amino-1-(3-chloro-2-methylphenyl)pyrazole-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN4/c1-7-9(12)3-2-4-10(7)16-11(14)8(5-13)6-15-16/h2-4,6H,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDCSBHZKARZXQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C(=C(C=N2)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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